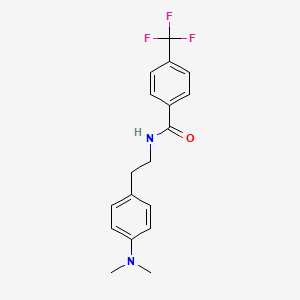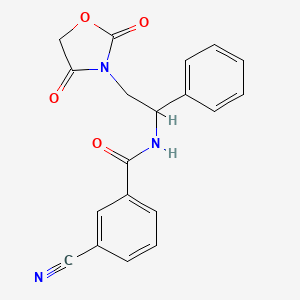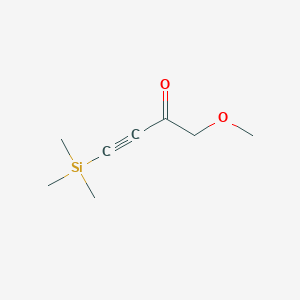
1-methoxy-4-(trimethylsilyl)-3-Butyn-2-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, silyl-substituted naphthalene derivatives have been synthesized and their UV absorption and fluorescence spectroscopic properties were determined . Another study reported the monoalkylation of N-methoxypyridinium salts with alkyl radicals .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes, alkyl iodides, and xanthates has been reported . Additionally, ethers, which are similar to the compound , are known to undergo acidic cleavage .Scientific Research Applications
Fluorescent Probes and Sensors
The introduction of silyl groups at specific positions in the naphthalene chromophore/fluorophore leads to shifts in absorption maxima to longer wavelengths and increased fluorescence intensities . Researchers have exploited this property to design fluorescent probes and sensors. By attaching this compound to specific biomolecules or cellular structures, scientists can visualize and monitor biological processes, such as protein-protein interactions, enzyme activity, or intracellular pH changes.
Mechanism of Action
properties
IUPAC Name |
1-methoxy-4-trimethylsilylbut-3-yn-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2Si/c1-10-7-8(9)5-6-11(2,3)4/h7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEAQWAJZDPTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methoxy-4-(trimethylsilyl)-3-Butyn-2-one | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

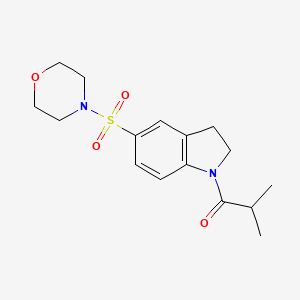


![6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2537244.png)
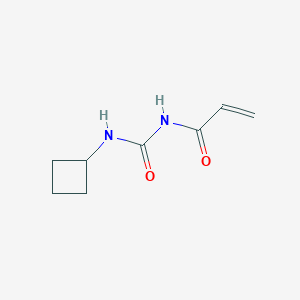
![3,5-Dimethylpyrazolyl 4-{[(oxolan-2-ylmethyl)amino]sulfonyl}phenyl ketone](/img/structure/B2537246.png)
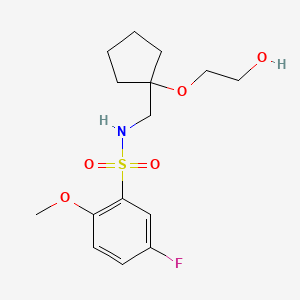

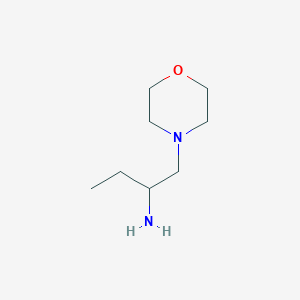
![ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate](/img/structure/B2537251.png)
![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2537252.png)
